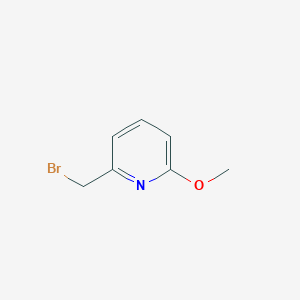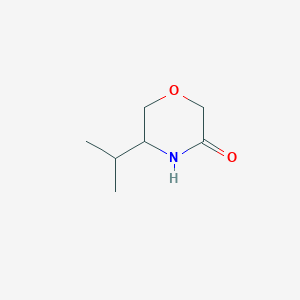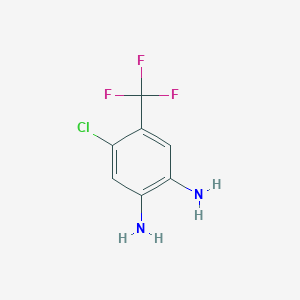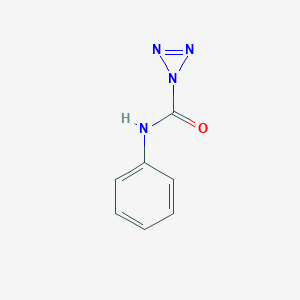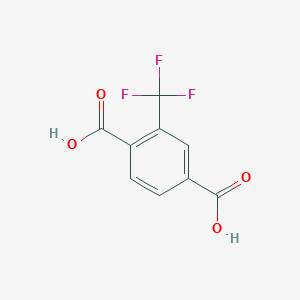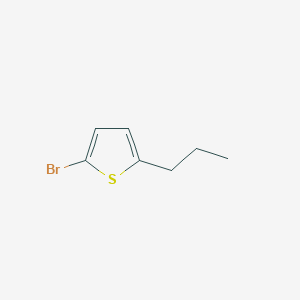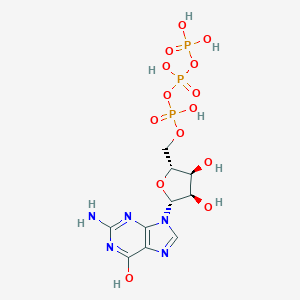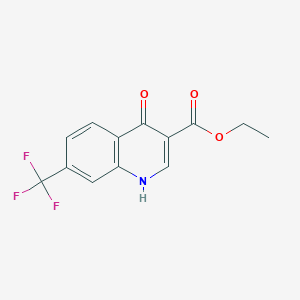
4-ヒドロキシ-7-(トリフルオロメチル)キノリン-3-カルボン酸エチル
説明
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family. This compound is known for its antiseptic, antipyretic, and antiperiodic properties . It has various pharmacological applications and is used as a building block in the synthesis of more complex molecules .
科学的研究の応用
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:
- **TRPV
Anticancer Research: Exhibits moderate cytotoxic activity against cancer cell lines such as MCF-7 and HePG2.
Antimicrobial Agent: Used as a potent antimicrobial agent.
作用機序
Target of Action
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative . It exhibits moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line . Therefore, these cancer cells can be considered as the primary targets of this compound.
Mode of Action
Quinoline derivatives are known for their antiproliferative activity through inhibition of different enzymes including topoisomerase, thymidylate synthase, telomeras, and different protein kinases . This suggests that Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate might interact with these enzymes, leading to the inhibition of cancer cell proliferation.
Biochemical Pathways
The biochemical pathways affected by Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate are likely related to the enzymes it inhibits. For instance, topoisomerases are involved in the overwinding or underwinding of DNA, while thymidylate synthase is crucial for DNA synthesis and repair . Therefore, the compound’s interaction with these enzymes could disrupt these pathways and their downstream effects, contributing to its cytotoxic activity.
Result of Action
The primary result of the action of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is its cytotoxic activity against certain cancer cell lines . By inhibiting key enzymes involved in DNA synthesis and repair, it may induce cell death and prevent the proliferation of cancer cells.
生化学分析
Biochemical Properties
As a quinoline derivative, it is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line and a weak activity against the HCT-116 human colorectal carcinoma cell line
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
The synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate typically involves the reaction of 4-amino-3-quinolinecarboxylic acid with trifluoromethyl acetic acid in the presence of acetic anhydride as the esterification reagent . The reaction is carried out in an appropriate solvent under controlled temperature and reaction time conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Acylation: Heating with chloroacetyl chloride yields a mixture of O-acylation products.
Condensation: Reactions with urea, thiourea, hydrazine hydrate, hydroxylamine, and other reagents produce corresponding condensation products.
Substitution: Reaction with acetyl chloride in NaOH forms N-acylation products.
Common reagents used in these reactions include chloroacetyl chloride, acetyl chloride, urea, thiourea, hydrazine hydrate, and phenyl isothiocyanate . Major products formed from these reactions include various acylated and condensed derivatives .
特性
IUPAC Name |
ethyl 4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-5-7(13(14,15)16)3-4-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUWNMJUAZJACG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192343 | |
| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391-02-6 | |
| Record name | 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=391-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000391026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 391-02-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



